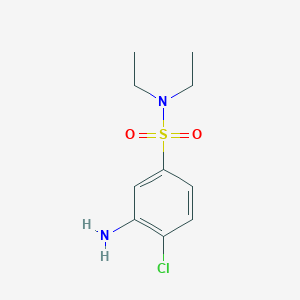

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

Description

3-amino-4-chloro-N,N-diethylbenzenesulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro substituent, and diethyl groups attached to the sulfonamide moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJZSHHIYIYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389536 | |

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71794-12-2 | |

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-amino-4-chloro-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-4-chloro-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

3-amino-4-chloro-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.

Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfacetamide: Used in ophthalmic solutions to treat bacterial eye infections.

Compared to these compounds, this compound may have unique properties due to its specific substituents, which can influence its reactivity, solubility, and biological activity .

Biological Activity

3-Amino-4-chloro-N,N-diethylbenzenesulfonamide (CAS No. 71794-12-2) is a sulfonamide derivative with potential biological activity. This compound is characterized by its molecular formula and a molecular weight of 262.76 g/mol. It has garnered attention in various fields, including medicinal chemistry and proteomics research, due to its structural properties and potential therapeutic applications.

The compound features an amino group, a chloro substituent, and a diethyl sulfonamide moiety, which are critical for its biological activity. The presence of these functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and potential interactions with biological macromolecules.

While the specific mechanism of action for this compound has not been fully elucidated, sulfonamides generally act by inhibiting key enzymes involved in bacterial folate synthesis. This inhibition disrupts the production of nucleic acids and proteins in bacteria, leading to bacteriostatic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A comparative study demonstrated that this compound shows activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be compared to other sulfonamides such as sulfamethoxazole and sulfadiazine, which are well-documented antibiotics.

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Sulfamethoxazole | Antibiotic | Various bacterial infections |

| Sulfadiazine | Antibiotic | Bacterial infections |

Proteomics Research Applications

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify protein structures can provide insights into cellular mechanisms and disease pathways. The compound's role as a protease inhibitor may also be explored in the context of cancer research.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamides, including this compound, against resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited promising inhibitory concentrations comparable to established antibiotics .

- Inhibition of Folate Synthesis : In vitro assays demonstrated that this compound effectively inhibited dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition was quantified using spectrophotometric methods to measure growth inhibition .

Safety and Toxicology

Safety data suggest that this compound may pose risks if ingested or if it comes into contact with skin. Toxicological assessments are necessary to evaluate its safety profile in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves functionalizing the benzenesulfonamide core. A plausible route includes:

- Chlorination : Introduce the chlorine substituent at the 4-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in anhydrous conditions .

- Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or nucleophilic substitution with ammonia/amines.

- Diethylation : React the sulfonamide intermediate with diethyl sulfate or ethyl bromide under basic conditions.

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF or dioxane) to enhance reactivity .

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via recrystallization or column chromatography.

Q. Key Characterization Methods :

- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and amino groups (N-H stretches at ~3300 cm⁻¹) .

- NMR : Use ¹H/¹³C-NMR to verify substitution patterns (e.g., δ 1.2–1.4 ppm for diethyl CH₃ groups) .

Q. How can researchers resolve spectral data contradictions during structural elucidation?

Contradictions in spectral data (e.g., unexpected peaks in NMR or IR) can arise from impurities or tautomerism. Methodological approaches include:

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns (e.g., chlorine’s M+2 peak) .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing, as demonstrated for related sulfonamides .

Q. What are the key chemical reactivities of the amino and chloro substituents in this compound?

- Amino Group :

- Acetylation : React with acetyl chloride to form a stable amide derivative, useful for protecting the group during further reactions .

- Diazotization : Convert to a diazonium salt for coupling reactions (e.g., forming azo dyes for analytical tagging) .

- Chloro Substituent :

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this compound?

Experimental Design :

- Cell-Based Assays : Test cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) using MTT or SRB assays. Compare results with COMPARE analysis to identify mechanistic similarities to known drugs .

- Cell Cycle Analysis : Use flow cytometry to assess phase-specific arrest (e.g., G1/S or G2/M) .

- Gene Expression Profiling : Apply microarray or RNA-seq to identify pathways affected (e.g., apoptosis or DNA repair genes) .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate experiments with varying concentrations to rule out off-target effects at high doses.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Structural Analog Comparison : Test derivatives (e.g., replacing diethyl with dimethyl groups) to isolate pharmacophore contributions .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- Molecular Docking : Predict binding modes to targets like carbonic anhydrase or tubulin using AutoDock or Schrödinger .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What mechanistic insights can be gained from gene expression profiling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.